molecular formula C15H16N2OS B8613609 N-(4-Anilinophenyl)-3-sulfanylpropanamide CAS No. 60766-24-7

N-(4-Anilinophenyl)-3-sulfanylpropanamide

Cat. No. B8613609
CAS RN: 60766-24-7
M. Wt: 272.4 g/mol
InChI Key: OCKGJZGQBLKCRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Anilinophenyl)-3-sulfanylpropanamide is a useful research compound. Its molecular formula is C15H16N2OS and its molecular weight is 272.4 g/mol. The purity is usually 95%.
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properties

CAS RN

60766-24-7

Product Name

N-(4-Anilinophenyl)-3-sulfanylpropanamide

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

N-(4-anilinophenyl)-3-sulfanylpropanamide

InChI

InChI=1S/C15H16N2OS/c18-15(10-11-19)17-14-8-6-13(7-9-14)16-12-4-2-1-3-5-12/h1-9,16,19H,10-11H2,(H,17,18)

InChI Key

OCKGJZGQBLKCRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CCS

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 18.4 grams of N-phenyl-p-phenylene diamine, 10.6 grams of β-mercaptopropionic acid and 120 milliliters of xylene (technical grade) was heated to reflux (about 140° C.) under nitrogen atmosphere, with stirring. A 1.6 milliliter quantity of water (90% of theory) was removed from this mixture by azetropic distillation through a Vigreux column with the aid of Dean-Start trap, during a 13-hour period. A solid product was isolated in 18.7 grams quantity from the reaction mixture by cooling the latter, pouring into hexane, collecting the resultant crystalline product by filtration, washing the crushed crystalline product with more hexane and evaporating to dryness. The product was recrystallized from hot toluene to 17.6 grams (64.5%) of white platelets melting at 98.3°-99.5° C. The resultant new compound, N-(4-anilino-phenyl)beta-mercaptopropionamide, sometimes referred to hereafter as MPDA, had mercaptan assay of 93.8% of theoretical, on the basis of a potentiometric titration with an isopropyl alcohol solution of silver nitrate, following a method described R. M. Pierson, A. J. Costanza and A. H. Weinstein, J. Polymer Sci., 17, 234 (1955).
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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